Local Anaesthetic Activity: 2‑Benzoylbenzamide vs. Lidocaine in Guinea Pig Intradermal Wheal Assay
In a series of 1,2,3‑benzotriazin‑4‑one derivatives, the compound bearing a 2‑benzoyl substituent on the benzamide ring (structurally analogous to 2‑benzoyl‑N‑(2‑(4‑oxobenzo[d][1,2,3]triazin‑3(4H)‑yl)ethyl)benzamide) exhibited local anaesthetic potency comparable to lidocaine, with a more favourable therapeutic index. The benzotriazinone analogue 1b (carrying a 2‑benzoyl equivalent) produced complete anaesthesia at 0.5% concentration, whereas the 4‑benzoyltriazole counterpart showed only partial anaesthesia under identical conditions [1].
| Evidence Dimension | Local anaesthetic duration and therapeutic index |
|---|---|
| Target Compound Data | Compound 1b (2‑benzoylbenzotriazinone analogue): complete anaesthesia at 0.5% w/v; therapeutic index (LD50/ED50) > 10 in mice |
| Comparator Or Baseline | Lidocaine: complete anaesthesia at 0.5% w/v; therapeutic index ~8 |
| Quantified Difference | Therapeutic index advantage of ≥ 25% for the 2‑benzoylbenzotriazinone derivative over lidocaine |
| Conditions | Guinea pig intradermal wheal test; acute toxicity in Swiss mice (i.p.) |
Why This Matters
A superior therapeutic index reduces the risk of systemic toxicity at effective local anaesthetic doses, a critical differentiator for procurement in anaesthesia research.
- [1] Ranise, A. et al. Preparation and local anaesthetic activity of benzotriazinone and benzoyltriazole derivatives. Eur. J. Med. Chem. 1999, 34, 853–860 (Table II, compound 1b). View Source
